molecular formula C10H10IN3OS B4777842 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B4777842
M. Wt: 347.18 g/mol
InChI Key: NAOMNAKHCCBOST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide. It has been shown to exhibit potent inhibitory activity against protein kinase CK2, which is involved in various cellular processes. This compound has also been tested for its anticancer activity and has shown promising results in several studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide in lab experiments is its potent inhibitory activity against protein kinase CK2, which makes it an excellent tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide. One of the most promising directions is the development of this compound as a potential anticancer agent. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Additionally, the development of more efficient and cost-effective synthesis methods for this compound may also be a future direction for research.

Scientific Research Applications

4-iodo-1-methyl-N-(2-thienylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes such as protein kinase CK2, which plays a crucial role in various cellular processes. This compound has also been tested for its anticancer activity and has shown promising results in several studies.

properties

IUPAC Name

4-iodo-2-methyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10IN3OS/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOMNAKHCCBOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10IN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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